molecular formula C11H10N2OS2 B5196097 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5196097
M. Wt: 250.3 g/mol
InChI Key: QAOWSWJGYUYKBC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which makes it an interesting topic to explore.

Mechanism of Action

The mechanism of action of 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or modulating signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, it has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its wide range of biological activities. This makes it an interesting compound to study for its potential use in the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to study its biological effects in aqueous solutions.

Future Directions

There are several future directions for the study of 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new drugs based on this compound. Another area of research is the study of the mechanism of action of this compound, which can help in the development of more effective drugs. Additionally, the study of the structure-activity relationship of this compound can lead to the development of more potent analogs.

Synthesis Methods

The synthesis of 3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is carried out by reacting 2-thioxo-1,3-thiazolidin-4-one with allyl bromide and pyrrole-2-carboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield.

Scientific Research Applications

3-allyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a scaffold for the development of new drugs.

properties

IUPAC Name

(5E)-3-prop-2-enyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-2-6-13-10(14)9(16-11(13)15)7-8-4-3-5-12-8/h2-5,7,12H,1,6H2/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWSWJGYUYKBC-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CN2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CN2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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